molecular formula C5H8O3 B193350 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol CAS No. 96761-00-1

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

Cat. No. B193350
CAS RN: 96761-00-1
M. Wt: 116.11 g/mol
InChI Key: SGOSIWMWLVSBIC-CRCLSJGQSA-N
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Description

“1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is a niche reagent in biomedicine, designed to aid in the synthesis of nucleoside analogues . These analogues can be used in research and developing antiviral and anticancer drugs .


Synthesis Analysis

The synthesis of “1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” involves reductive methods from corresponding furanoid glycosyl halides . The crucial problem of their synthesis is related to the accessibility of the appropriate protected sugar having a free anomeric hydroxyl which allows introduction of the halide .


Molecular Structure Analysis

The molecular formula of “1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is C5H8O3 . The structure includes a furan ring with a hydroxymethyl group attached .


Chemical Reactions Analysis

When measuring the pKa of the 2’ alpha-proton of CNDAC, it was found that CNDAC epimerized to 2’-C-cyano-2’-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) with concomitant degradation of both CNDAC and CNDC to cytosine and 1,4-anhydro-2-C-cyano-2-deoxy-D-erythro-pent-1-enitol .


Physical And Chemical Properties Analysis

The molecular weight of “1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is 116.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 116.047344113 g/mol .

Scientific Research Applications

  • Reactivity and Glycosylation Potential : Ferrier and Hurford (1974) investigated the reactivity of 1,4-anhydro-L-erythro-pent-1-enitol compounds, finding them highly reactive and isomerising in non-hydroxylic solvents to 3-deoxypent-2-enofuranoses. This reactivity, however, was judged to be too high for general use as glycosylating agents (Ferrier & Hurford, 1974).

  • Synthesis of Furanoid Glycal Auxiliaries : Aly and Pedersen (2005) explored the synthesis of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol derivatives, specifically focusing on creating furanoid glycal auxiliaries for potential applications in organic synthesis (Aly & Pedersen, 2005).

  • C-Glycosylation with InCl3 Mediation : Ghosh et al. (1999) utilized InCl3 as a mediator for C-glycosylation of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol, achieving high yields and diastereoselectivity. This method offers a novel approach for C-glycosylation in carbohydrate chemistry (Ghosh et al., 1999).

  • Synthesis of “Homonucleosides” : Winkley (1973) conducted a study on synthesizing derivatives of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol for the purpose of creating “homonucleosides,” which are analogs of nucleosides (Winkley, 1973).

  • Cycloaddition Reactions : Chmielewski and Kałuża (1987) examined the cycloaddition of trichloroacetyl isocyanate to 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol, leading to the formation of unique bicyclic sugar structures, which could be of interest in the development of new carbohydrate-based compounds (Chmielewski & Kałuża, 1987).

  • Transformation Mechanism in Aqueous Solutions : Madaj et al. (1995) studied the transformation mechanism of a related compound, 1,5-anhydro-2-deoxy-D-threo-pent-1-enitol, in aqueous solutions, providing insights into its behavior and potential applications in chemical synthesis (Madaj et al., 1995).

  • Enzymatic Hydration and Nucleoside Synthesis : Smar et al. (1991) discovered that nucleoside 2-deoxyribosyltransferase can catalyze the hydration of D-ribal, a glycal of ribose which includes 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol, and can be used in the synthesis of deoxyribonucleosides (Smar et al., 1991).

properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOSIWMWLVSBIC-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914330
Record name 1,4-Anhydro-2-deoxypent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

CAS RN

96761-00-1
Record name Ribal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096761001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-2-deoxypent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
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Reactant of Route 6
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

Citations

For This Compound
24
Citations
W Abramski, M Chmielewski - Journal of carbohydrate chemistry, 1994 - Taylor & Francis
4-zAnhydro-2-deoxypent and hex-1-enitols (furanoid glycals) are readily available by a number of reductive methods from corresponding furanoid glycosyl halides. The crucial problem …
Number of citations: 8 www.tandfonline.com
P Raboisson, A Baurand, JP Cazenave… - The Journal of …, 2002 - ACS Publications
In our effort to identify potent purinergic P2Y 1 receptor antagonists as potent platelet aggregation inhibitors with enhanced metabolic stability, we developed an efficient route for the …
Number of citations: 68 pubs.acs.org
MA Cameron, SB Cush… - The Journal of Organic …, 1997 - ACS Publications
The synthesis of O-silyl- and O-acyl-protected furanose glycals from free thymidine was investigated. The method of glycal formation reported by Pedersen et al. was successfully …
Number of citations: 79 pubs.acs.org
SD Lindell, S Maechling, R Klein, J Freigang… - Bioorganic & Medicinal …, 2021 - Elsevier
Inhibitors of the enzyme adenosine monophosphate deaminase (AMPD) show interesting levels of herbicidal activity. An enzyme mechanism-based approach has been used to design …
Number of citations: 2 www.sciencedirect.com
P Pal, AK Shaw - RSC advances, 2017 - pubs.rsc.org
Cyclic enol ether frameworks, especially stereochemically pure furanoid and pyranoid glycals are well known highly functionalized chiral building blocks. Furanoid glycals have been …
Number of citations: 11 pubs.rsc.org
JA Walker II - 1996 - search.proquest.com
Many nucleosides bearing a carboxylic acid derivative meta-to the site of glycosylation have been shown to possess potent biological activity. Naturally occurring compounds such as …
Number of citations: 2 search.proquest.com
MA Cameron - 1999 - search.proquest.com
The focus of this research is on base modified nucleosides. By generating these nucleosides we hope to find information about the role of “base-stacking” in the stability of the DNA …
Number of citations: 3 search.proquest.com
PE Maligres, CK Chung, ZEX Dance… - … Process Research & …, 2021 - ACS Publications
Our work required a reliable efficient preparation of 2-trimethylsilyloxymethyl((2R,3S)-3-(trimethylsilyloxy)-2,3-dihydrofuran (glycal 1). The best literature protocol for the preparation of …
Number of citations: 4 pubs.acs.org
W Zhong, GJ Boons - Edited by, 2008 - Wiley Online Library
Alkyl and aryl thioglycosides are versatile building blocks for oligosaccharide synthesis [1]. Owing to their excellent chemical stability, anomeric thio groups offer efficient protection of …
Number of citations: 1 onlinelibrary.wiley.com
IA Mikhailopulo - Current Organic Chemistry, 2007 - academia.edu
A survey of the chemo-enzymatic methodology for the preparation of nucleosides of biological importance is presented. The emphasis is made on the enzymatic transglycosylation and …
Number of citations: 120 www.academia.edu

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